molecular formula C24H24N2O5 B2794000 2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethyl methacrylate CAS No. 25952-50-5

2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethyl methacrylate

Cat. No.: B2794000
CAS No.: 25952-50-5
M. Wt: 420.465
InChI Key: JRQCDWUVZUDZOA-UHFFFAOYSA-N
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Description

2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethyl methacrylate is a complex organic compound belonging to the class of spiropyrans. Spiropyrans are photochromic molecules that can undergo reversible transformations between two forms when exposed to light. This particular compound is notable for its applications in various fields due to its unique photochromic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethyl methacrylate typically involves a multi-step process. The starting materials are usually indoline derivatives and chromene derivatives. The synthesis involves the following steps:

    Formation of the Spiropyran Core: This step involves the condensation of indoline and chromene derivatives under acidic conditions to form the spiropyran core.

    Nitration: The spiropyran core is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethyl methacrylate undergoes several types of chemical reactions:

    Photoisomerization: This is the primary reaction where the compound switches between its spiropyran and merocyanine forms upon exposure to UV and visible light.

    Thermal Reactions: The compound can revert to its original form through thermal annealing.

    Substitution Reactions: The nitro group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Photoisomerization: UV light for conversion to the merocyanine form and visible light for reversion to the spiropyran form.

    Thermal Reactions: Heating the compound to specific temperatures to induce thermal reversion.

    Substitution Reactions: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Merocyanine Form: Formed during photoisomerization.

    Substituted Derivatives: Formed during nucleophilic substitution reactions.

Scientific Research Applications

2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethyl methacrylate has a wide range of applications in scientific research:

    Chemistry: Used as a photochromic dye in the study of light-induced molecular switches.

    Biology: Employed in the development of photoresponsive biomaterials and sensors.

    Medicine: Investigated for use in drug delivery systems where light can trigger the release of therapeutic agents.

    Industry: Utilized in the production of smart coatings and textiles that change color upon exposure to light.

Mechanism of Action

The mechanism of action of this compound is primarily based on its photochromic properties. Upon exposure to UV light, the spiropyran form undergoes a ring-opening reaction to form the merocyanine form. This transformation involves a change in the molecular structure, leading to a shift in the absorption spectrum. The merocyanine form can revert to the spiropyran form either through exposure to visible light or thermal annealing. This reversible transformation is exploited in various applications where controlled changes in properties are desired.

Comparison with Similar Compounds

Similar Compounds

    Spiropyran: The parent compound with similar photochromic properties.

    Spirooxazine: Another class of photochromic compounds with different structural features.

    Diarylethene: Known for their robust photochromic behavior and thermal stability.

Uniqueness

2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethyl methacrylate is unique due to the presence of the methacrylate group, which allows it to be polymerized into various materials. This feature, combined with its photochromic properties, makes it highly versatile for applications in smart materials and coatings.

Properties

IUPAC Name

2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)ethyl 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5/c1-16(2)22(27)30-14-13-25-20-8-6-5-7-19(20)23(3,4)24(25)12-11-17-15-18(26(28)29)9-10-21(17)31-24/h5-12,15H,1,13-14H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQCDWUVZUDZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCN1C2=CC=CC=C2C(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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